

Spectroscopic Validation of a Heterobifunctional Degradable Intermediate: A Comparative Guide

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Compound of Interest

Compound Name: *KTX-582 intermediate-3*

Cat. No.: *B15565860*

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In the synthesis of complex molecules such as heterobifunctional degraders, rigorous structural confirmation of all intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the spectroscopic data for a key synthetic precursor, here designated as "**KTX-582 intermediate-3**," against a plausible alternative structure, "Alternative Intermediate-X." The validation process relies on a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide an unambiguous structural assignment.

Note: The specific chemical structure and associated spectroscopic data for "**KTX-582 intermediate-3**" are not publicly available. Therefore, this guide utilizes a representative, hypothetical structure for "**KTX-582 intermediate-3**" and a plausible alternative to illustrate the principles and methodologies of spectroscopic validation in a drug development context.

Comparative Spectroscopic Data Analysis

The structural elucidation of "**KTX-582 intermediate-3**" is achieved by comparing its experimentally obtained spectroscopic data with that of a potential isomer, "Alternative Intermediate-X." The key distinguishing features are highlighted in the following tables.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (KTX-582 intermediate-3)	Assignment (Alternative Intermediate-X)
7.85	d, J = 8.5 Hz	2H	Ar-H	Ar-H
7.25	d, J = 8.5 Hz	2H	Ar-H	Ar-H
4.52	t, J = 6.0 Hz	1H	N-CH-CH ₂	O-CH ₂ -CH ₂
3.88	s	3H	OCH ₃	OCH ₃
3.65	t, J = 7.0 Hz	2H	CH ₂ -Br	CH ₂ -N
2.45	s	3H	Ar-CH ₃	Ar-CH ₃
1.85	m	2H	CH-CH ₂ -CH ₂	N-CH ₂ -CH ₂

 Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment (KTX-582 intermediate-3)	Assignment (Alternative Intermediate-X)
165.4	C=O	C=O
145.2	Ar-C	Ar-C
135.8	Ar-C	Ar-C
129.5	Ar-CH	Ar-CH
114.0	Ar-CH	Ar-CH
68.1	N-CH	O-CH ₂
55.3	OCH ₃	OCH ₃
33.5	CH ₂ -Br	CH ₂ -N
21.6	Ar-CH ₃	Ar-CH ₃

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Technique	KTX-582 intermediate-3	Alternative Intermediate-X
MS (ESI+)	m/z 352.0 [M+H] ⁺ , 354.0 [M+H+2] ⁺	m/z 352.1 [M+H] ⁺
IR (cm ⁻¹)	3350 (N-H), 1710 (C=O), 1610 (C=C, Ar), 1250 (C-O)	1715 (C=O), 1612 (C=C, Ar), 1255 (C-O), 1150 (C-N)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy: NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds. Data processing was performed using MestReNova software.

Mass Spectrometry (MS)

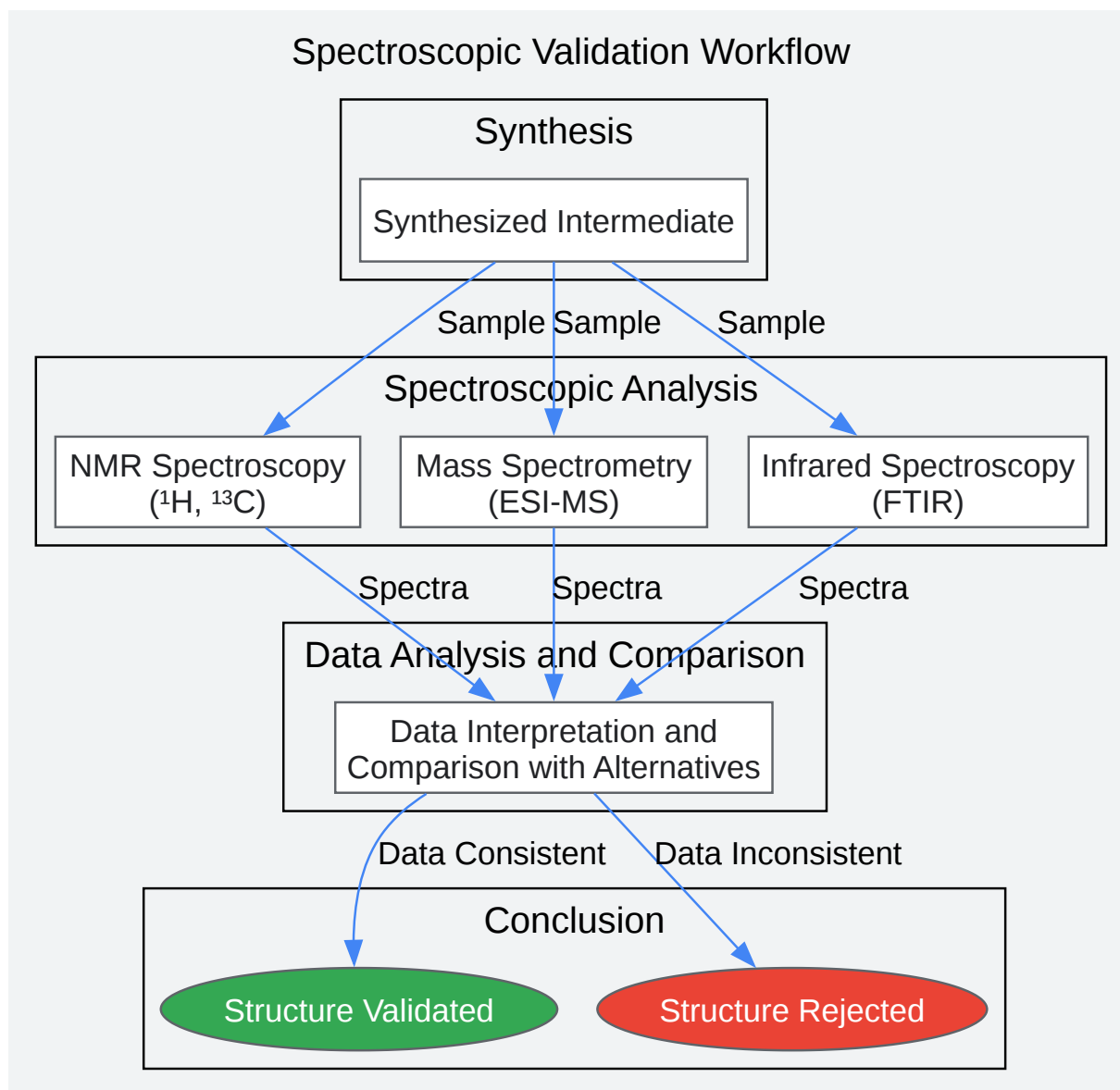
Electrospray Ionization Mass Spectrometry (ESI-MS): Mass spectra were obtained using a Waters Xevo G2-XS QTOF mass spectrometer with an electrospray ionization source operating in positive ion mode. The sample was dissolved in methanol and infused at a flow rate of 10 μL/min. The capillary voltage was set to 3.0 kV, and the cone voltage was 30 V. The desolvation gas temperature was 350 °C.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond ATR accessory. A small amount of the solid sample was placed directly on the ATR crystal. Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Visualizing the Validation Workflow

The logical flow of the spectroscopic validation process is illustrated in the diagram below.



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Caption: Workflow for the spectroscopic validation of a synthetic intermediate.

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